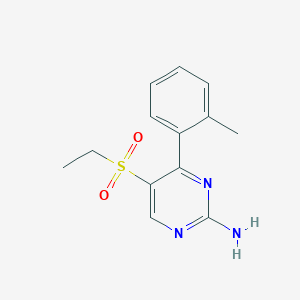
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the benzoic acid group. One common method includes the reaction of 4-bromobenzoic acid with tert-butylhydrazine to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole and benzoic acid derivatives.
Scientific Research Applications
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of polymers and other materials due to its structural properties.
Mechanism of Action
The mechanism of action of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the pyrazole ring.
5-tert-Butyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzoic acid moiety.
4-(tert-Butyl)benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid ring.
Uniqueness
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of the pyrazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(5-tert-butylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-8-9-15-16(12)11-6-4-10(5-7-11)13(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
GJJXZCAGSSDOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=NN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


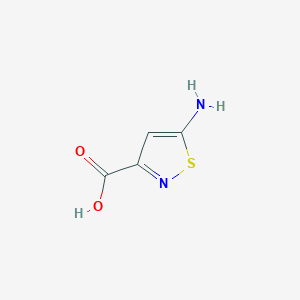
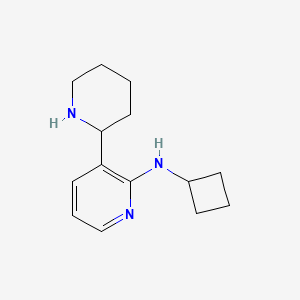
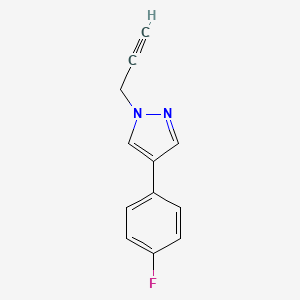


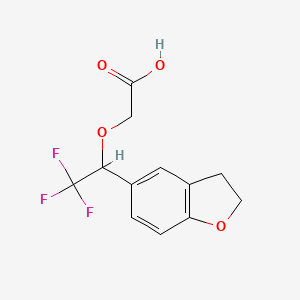
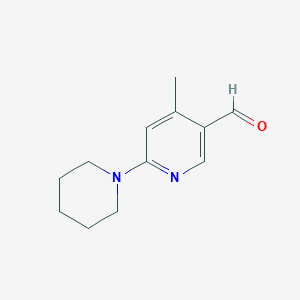
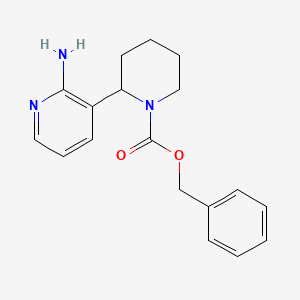
![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)


